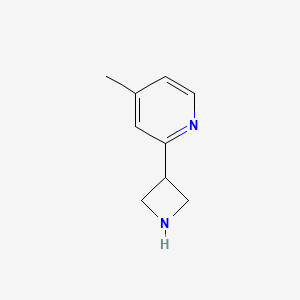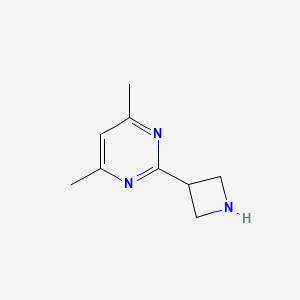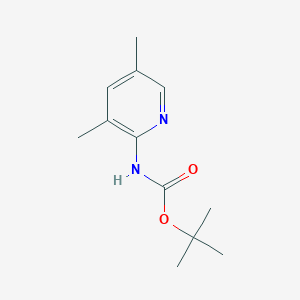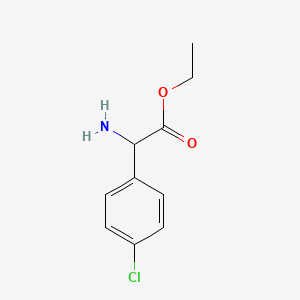
4-Iodo-2-(1-piperidinyl)pyridine
Vue d'ensemble
Description
“4-Iodo-2-(1-piperidinyl)pyridine” is a chemical compound with the molecular formula C10H13IN2 and a molecular weight of 288.13 . It is a halogenated building block and is used as a reagent in the preparation of human NAD±dependent 15-hydroxyprostaglandin dehydrogenase inhibitors .
Synthesis Analysis
The synthesis of “this compound” involves 2 synthesis methods . One of the methods involves the use of palladium diacetate, potassium carbonate, and 2,2’-bis-(diphenylphosphino)-1,1’-binaphthyl in toluene . The reaction conditions include an inert atmosphere and a Buchwald-Hartwig amination .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with an iodine atom at the 4-position and a piperidine ring at the 2-position .It should be stored at a temperature between 2-8°C . The InChI key for this compound is UBFRXHNATRZWSV-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Organic Synthesis
Synthesis of Crizotinib Intermediates
"4-Iodo-2-(1-piperidinyl)pyridine" has been identified as a key intermediate in the synthesis of Crizotinib, an anti-cancer drug. A robust three-step synthesis process involving nucleophilic aromatic substitution, hydrogenation, and iodination has been developed to produce this intermediate in multi-kilogram quantities, highlighting its importance in pharmaceutical manufacturing (Fussell et al., 2012).
Halogen Bonding Studies
Research on halogen bonding between iodopyridines and pyridine has shown significant insights into the interaction strength comparable to hydrogen bonding, suggesting potential applications in designing new molecular sensors and catalysts (Fan et al., 2009).
Sensor Development
Concave Pyridines
The synthesis of new 4-substituted concave pyridines with extended π-systems demonstrates the utility of "this compound" in developing compounds with potential application as sensors. These compounds exhibit significant UV absorption, indicating their usefulness in photophysical studies (Storm & Lüning, 2002).
Molecular Interaction Studies
Supramolecular Assemblies
The ability of pyridine-based tectons to form supramolecular architectures with tetrahedral oxyanions has been explored, showing that "this compound" can be involved in the self-assembly of complex hydrogen-bonding networks. This property is crucial for the development of new materials and the study of molecular recognition (Ding et al., 2015).
NMR Study of Molecular Structures
The investigation of stable forms and molecular structures through NMR spectroscopy highlights the chemical behavior of related compounds, offering insights into their conformational dynamics and solvent effects. This research contributes to a deeper understanding of molecular interactions and structural determinations (Alver et al., 2011).
Safety and Hazards
The safety information for “4-Iodo-2-(1-piperidinyl)pyridine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Orientations Futures
Piperidines, including “4-Iodo-2-(1-piperidinyl)pyridine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research directions may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically crizotinib-resistant anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) dual inhibitors .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives have been associated with a wide range of pharmacological activities .
Propriétés
IUPAC Name |
4-iodo-2-piperidin-1-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFRXHNATRZWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Spiro[azetidine-3,2'-chromane]-4'-one](/img/structure/B3224744.png)

![Imidazo[1,2-a]pyrimidin-3-ylboronic acid](/img/structure/B3224762.png)
![9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene](/img/structure/B3224765.png)
![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3224782.png)


![(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol](/img/structure/B3224807.png)